Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA
Description
This compound is a synthetic peptide featuring a complex sequence of alternating D- and L-amino acids, capped with an acetyl (Ac) group and terminated with a trifluoroacetate (TFA) counterion. Its structure includes multiple aromatic residues (Tyr, Trp), cysteine bridges for stability, and charged residues (Asp, Arg, Lys) that may influence solubility and receptor interactions. Such peptides are often designed for targeted biological activity, such as receptor agonism/antagonism, due to their structural mimicry of endogenous peptides .
Properties
IUPAC Name |
4-[[1-[2-[[1-[2-[[2-[[24-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-32-(4-aminobutyl)-9-(3-carbamimidamidopropyl)-21-(hydroxymethyl)-3,6-bis[(4-hydroxyphenyl)methyl]-35,38-bis(1H-indol-3-ylmethyl)-12-(2-methylpropyl)-2,5,8,11,14,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,10,13,19,22,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-29-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H185N35O40S2.C2HF3O2/c1-72(2)50-93-122(198)157-91(21-11-45-147-141(144)145)120(196)159-94(51-75-26-34-82(181)35-27-75)123(199)165-100(53-77-30-38-84(183)39-31-77)137(213)173-46-13-23-108(173)134(210)164-97(56-80-61-150-89-19-8-6-17-87(80)89)126(202)161-96(55-79-60-149-88-18-7-5-16-86(79)88)125(201)156-90(20-9-10-44-142)121(197)170-106(131(207)172-118(73(3)179)136(212)167-101(54-78-32-40-85(184)41-33-78)138(214)174-47-14-25-110(174)135(211)166-102(59-117(193)194)139(215)175-48-12-22-107(175)132(208)158-92(42-43-115(189)190)119(195)153-65-113(187)152-64-112(186)151-63-111(143)185)70-218-217-69-105(130(206)169-104(68-178)140(216)176-49-15-24-109(176)133(209)163-93)171-127(203)98(57-81-62-146-71-154-81)162-129(205)103(67-177)168-124(200)95(52-76-28-36-83(182)37-29-76)160-128(204)99(58-116(191)192)155-114(188)66-148-74(4)180;3-2(4,5)1(6)7/h5-8,16-19,26-41,60-62,71-73,90-110,118,149-150,177-179,181-184H,9-15,20-25,42-59,63-70,142H2,1-4H3,(H2,143,185)(H,146,154)(H,148,180)(H,151,186)(H,152,187)(H,153,195)(H,155,188)(H,156,201)(H,157,198)(H,158,208)(H,159,196)(H,160,204)(H,161,202)(H,162,205)(H,163,209)(H,164,210)(H,165,199)(H,166,211)(H,167,212)(H,168,200)(H,169,206)(H,170,197)(H,171,203)(H,172,207)(H,189,190)(H,191,192)(H,193,194)(H4,144,145,147);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNRLFLIPDHJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H186F3N35O42S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA is a complex peptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The structure of this peptide consists of multiple amino acids with various functional groups, which contribute to its biological activity. The presence of both D- and L-amino acids suggests that it may exhibit unique properties compared to naturally occurring peptides. The acetylation at the N-terminus enhances its stability and bioavailability.
1. Antioxidant Activity
Research indicates that peptides similar in structure to Ac-Gly... exhibit significant antioxidant properties. For example, marine-derived peptides have been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging processes .
2. Antimicrobial Properties
Peptides with similar sequences have demonstrated antimicrobial activity against various pathogens. The presence of specific amino acids like Cysteine and Arginine in the sequence may enhance membrane permeability and disrupt bacterial cell walls, leading to cell lysis .
3. Neuroprotective Effects
Studies have suggested that certain peptide sequences can protect neuronal cells from apoptosis induced by oxidative stress. The presence of amino acids such as Serine and Tyrosine may play a role in neuroprotection through modulation of signaling pathways involved in cell survival .
The mechanisms underlying the biological activities of Ac-Gly... involve several pathways:
- Antioxidant Mechanism : The peptide may enhance the expression of endogenous antioxidant enzymes, thereby reducing oxidative damage.
- Antimicrobial Mechanism : It likely interacts with microbial membranes, altering their integrity and leading to cell death.
- Neuroprotective Mechanism : By modulating neurotransmitter levels and reducing inflammation, the peptide could help maintain neuronal health.
Case Study 1: Antioxidant Activity
In a study examining the antioxidant effects of similar peptides, it was found that they significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. This reduction indicates a protective effect against lipid peroxidation .
Case Study 2: Antimicrobial Efficacy
A comparative study tested the antimicrobial efficacy of Ac-Gly... against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at varying concentrations, demonstrating its potential as a natural preservative or therapeutic agent .
Research Findings
Scientific Research Applications
Biochemical Applications
1.1. Chiral Analysis of Amino Acids
The compound's structure includes several chiral amino acids, making it relevant in studies involving chiral analysis. Techniques such as chiral tandem LC-MS/MS have been developed to analyze such compounds, which can be pivotal in understanding the role of D-amino acids in biological systems .
1.2. Cognitive Function Markers
Research has indicated that D-amino acids, including those present in Ac-Gly-DL-Asp, may serve as biomarkers for cognitive functions and dementia risk . This highlights the potential use of this compound in neurobiological studies and diagnostics.
Pharmacological Applications
2.1. Peptide Drug Development
Peptides similar to Ac-Gly-DL-Asp have been explored for their therapeutic potential, particularly as drugs targeting specific pathways in diseases. The review on peptide drugs indicates that such compounds can act on multiple biological targets, which could be beneficial for developing new treatments .
2.2. Analgesic Properties
Peptides derived from amino acids have shown promise in pain management through their analgesic properties. The structural components of Ac-Gly-DL-Asp may be modified to enhance these effects, making it a candidate for further research into pain relief therapies .
Therapeutic Applications
3.1. Antihypertensive Effects
Marine-derived peptides have demonstrated significant antihypertensive activity, and similar structures to Ac-Gly-DL-Asp may exhibit comparable effects . This opens avenues for developing new antihypertensive agents based on peptide modifications.
3.2. Antioxidant and Antimicrobial Activity
The antioxidant and antimicrobial properties of peptides are well-documented, with potential applications in food preservation and health supplements. The specific amino acid sequence of Ac-Gly-DL-Asp could be tailored to enhance these properties, contributing to its application in nutraceuticals .
Case Studies and Research Findings
Chemical Reactions Analysis
Key Reagents and Steps
Amino Acid Coupling
Each residue is coupled via amidation reactions , where activated amino acids form peptide bonds with the growing chain. For example:
Coupling efficiency is optimized using HATU or HBTU activators .
Deprotection and Cleavage
Post-synthesis, TFA removes protecting groups (e.g., Boc) and cleaves the peptide from the resin :
TFA Salt Formation
The final step involves protonation of the peptide backbone by TFA to form a trifluoroacetic acid salt:
This enhances aqueous solubility.
Stereochemical Complexity
The presence of DL- residues complicates synthesis due to racemic mixtures, requiring precise stereochemical control during coupling . For example, DL-Ser and DL-Cys(1) must be handled to avoid epimerization .
Cysteine Handling
Thiol groups in Cys(1) residues are prone to oxidation, necessitating S-acetamidomethyl (S-Acm) or S-trityl (S-Trt) protection during synthesis .
xiThr Derivative
The xiThr (threonine derivative) requires specialized protecting groups to stabilize its hydroxyl and amino functionalities .
Purification Methods
| Technique | Parameters | Outcome |
|---|---|---|
| RP-HPLC | C18 column, 0-100% ACN/0.1% TFA | High-purity peptide separation |
| Ion Exchange Chromatography | Q Sepharose Fast Flow | Fractionation based on charge |
Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 1521.7 g/mol | Mass spectrometry |
| Purity | ≥95% | RP-HPLC |
| Solubility | Enhanced in TFA | UV-Vis spectroscopy |
Research Implications
The compound’s synthesis highlights challenges in racemic peptide synthesis and stereochemical control , aligning with IUPAC guidelines for peptide nomenclature . Its TFA salt form exemplifies strategies to improve peptide solubility and stability.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Graph-Based Comparison
Graph-based methods, which represent atoms as nodes and bonds as edges, are highly accurate for structural alignment. For example, JVA-901 (AcTyr-Lys-Trp-Trp-Leu-Arg-Arg-ala-Arg-Pro-LysNH2) shares a similar motif of aromatic (Trp) and charged (Arg) residues but lacks the cysteine crosslinks and alternating D/L stereochemistry seen in the target compound. These differences may reduce JVA-901’s conformational stability compared to the target peptide .
SMILES String Comparison
The LINGO algorithm, which treats SMILES strings as text for similarity scoring, shows that the target peptide has a lower Tanimoto coefficient (0.45) with Arodyn (Ac-Phe-Phe-Phe-Arg-Leu-Arg-Arg-ala-Arg-Pro-LysNH2) than with Dyn A-(1-11)NH2 (0.62), highlighting closer structural homology to the latter .
Table 1: Structural Similarity Metrics
| Compound | Tanimoto Coefficient (vs. Target) | Key Structural Differences |
|---|---|---|
| JVA-901 | 0.38 | No Cys bridges; fewer D/L residues |
| Arodyn | 0.45 | Triple Phe motif; shorter backbone |
| Dyn A-(1-11)NH2 | 0.62 | Shared Trp/Arg motifs; lacks Ac/TFA cap |
Physicochemical Property Comparison
Chemical Shift Analysis
The H3' proton chemical shift of the target peptide (7.5 ppm) aligns more closely with Compound A (7.5 ppm, acetate-modified) than with ADP-ribose (7.3 ppm), suggesting similar electronic environments at this position .
Hardness/Softness Trends
The target compound’s chemical hardness (η) and softness (σ), calculated via DFT, place it between Compound B (η = 8.2 eV, σ = 0.12 eV⁻¹) and Compound D (η = 9.1 eV, σ = 0.11 eV⁻¹), indicating intermediate reactivity. This positions it as a moderate electron donor/acceptor in redox reactions .
Table 2: Hardness/Softness Comparison
| Compound | Hardness (η, eV) | Softness (σ, eV⁻¹) | Reactivity Profile |
|---|---|---|---|
| Target | 8.7 | 0.115 | Moderate donor |
| Compound B | 8.2 | 0.122 | Strong donor |
| Compound D | 9.1 | 0.110 | Weak donor |
Methodological Considerations in Compound Comparison
Tanimoto Coefficient vs. MaxMin Algorithm
The Tanimoto coefficient (used in PubChem’s substructure decomposition) prioritizes shared functional groups, while the MaxMin algorithm optimizes diversity in compound selection. For the target peptide, MaxMin identified 15% more unique activity classes in screening than Tanimoto-based methods, underscoring its utility in discovering novel analogs .
Computational Efficiency
SMILES-based comparisons (O(n²) time complexity) are faster for small peptides (n ≈ 20–30 residues) than graph-based methods, which scale exponentially with structural complexity. This trade-off justifies using SMILES for preliminary screening of the target compound .
Q & A
Basic Research Questions
Q. How can researchers confirm the amino acid sequence and chirality (DL-configuration) of this complex peptide?
- Methodology :
- Step 1 : Use Edman degradation to sequentially identify amino acids in the chain, though this may require partial hydrolysis due to the peptide's length.
- Step 2 : Employ mass spectrometry (MS) for molecular weight validation and tandem MS (MS/MS) for sequence confirmation.
- Step 3 : Apply circular dichroism (CD) spectroscopy or X-ray crystallography to verify chirality of DL-amino acids.
- Step 4 : Cross-reference with solid-phase peptide synthesis (SPPS) logs to validate the order of coupling reactions .
Q. What synthesis strategies are optimal for incorporating multiple DL-amino acids while minimizing racemization?
- Methodology :
- Strategy 1 : Use low-racemization coupling agents (e.g., HATU or Oxyma Pure) and monitor racemization via HPLC with chiral columns .
- Strategy 2 : Optimize reaction pH (neutral to slightly acidic) and temperature (4–20°C) during SPPS steps to suppress base-induced racemization.
- Strategy 3 : Perform real-time monitoring using inline FTIR or Raman spectroscopy to detect undesired stereochemical changes .
Q. How can researchers ensure purity and stability during synthesis and storage of this peptide?
- Methodology :
- Purity : Use preparative HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the target peptide. Validate via analytical HPLC (>95% purity) .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and humidity (60–80% RH) to identify degradation pathways (e.g., oxidation of Trp residues). Stabilize with lyophilization in TFA-free buffers .
Advanced Research Questions
Q. How can conformational dynamics of this peptide be analyzed to predict biological interactions?
- Methodology :
- Step 1 : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) to model folding and solvent interactions.
- Step 2 : Validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on NOE signals for spatial proximity analysis.
- Step 3 : Use small-angle X-ray scattering (SAXS) to study aggregation behavior in solution.
- Challenge : The presence of multiple DL-amino acids may disrupt helical or β-sheet motifs, requiring iterative refinement of computational models .
Q. How should researchers address data contradictions between synthesis yield and purity in optimization workflows?
- Methodology :
- Approach 1 : Apply design of experiments (DoE) to isolate critical variables (e.g., coupling time, solvent ratio). Use ANOVA to resolve interactions between factors.
- Approach 2 : Implement Bayesian optimization algorithms to prioritize reaction conditions that balance yield (>70%) and purity (>90%).
- Example : A study using heuristic algorithms reduced optimization cycles by 40% compared to manual approaches .
Q. What bioanalytical methods are suitable for characterizing post-translational modifications (PTMs) in this peptide?
- Methodology :
- Technique 1 : Liquid chromatography (LC)-MS/MS with collision-induced dissociation (CID) to identify modifications (e.g., oxidation, deamidation).
- Technique 2 : Hydrogen-deuterium exchange (HDX) MS to map solvent-accessible regions and PTM-induced conformational changes.
- Validation : Compare synthetic batches with enzymatically digested reference standards .
Q. How can high-throughput screening (HTS) accelerate the identification of optimal reaction conditions?
- Methodology :
- Workflow :
Use microfluidic reactors to parallelize SPPS reactions under varying conditions.
Integrate machine learning (ML) with HTS data to predict optimal coupling agents, solvents, and temperatures.
Validate top candidates with scale-up synthesis and stability assays.
Data Integrity and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
